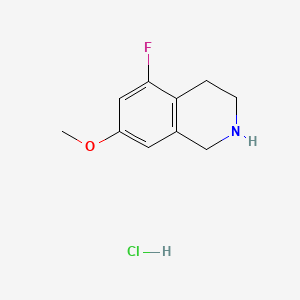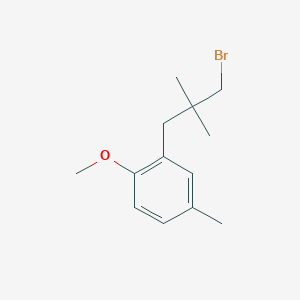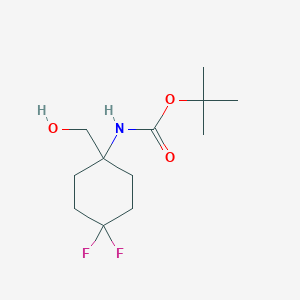
Tert-butyl (4,4-difluoro-1-(hydroxymethyl)cyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl carbamate group attached to a cyclohexyl ring, which is substituted with two fluorine atoms and a hydroxymethyl group. The unique structural features of this compound make it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of tert-butyl N-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative that contains the desired substituents. One common synthetic route includes the following steps:
Formation of the cyclohexyl intermediate: The cyclohexyl ring is functionalized with fluorine atoms and a hydroxymethyl group through a series of reactions, such as halogenation and hydroxylation.
Coupling with tert-butyl carbamate: The functionalized cyclohexyl intermediate is then reacted with tert-butyl carbamate under suitable conditions, often involving a base catalyst, to form the final product.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
tert-butyl N-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the hydroxymethyl group, yielding a simpler cyclohexyl derivative.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
tert-butyl N-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]carbamate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: It serves as a probe for studying the effects of fluorine substitution on biological activity and molecular interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of tert-butyl N-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The hydroxymethyl group can participate in various biochemical reactions, influencing the compound’s overall activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
tert-butyl N-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]carbamate can be compared with other similar compounds, such as:
tert-butyl N-[4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl]carbamate: This compound has a similar structure but with a hydroxyethyl group instead of a hydroxymethyl group, which may result in different reactivity and biological activity.
tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate:
The uniqueness of tert-butyl N-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]carbamate lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H21F2NO3 |
|---|---|
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
tert-butyl N-[4,4-difluoro-1-(hydroxymethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H21F2NO3/c1-10(2,3)18-9(17)15-11(8-16)4-6-12(13,14)7-5-11/h16H,4-8H2,1-3H3,(H,15,17) |
Clé InChI |
CXGALBSZIHQPIP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CCC(CC1)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



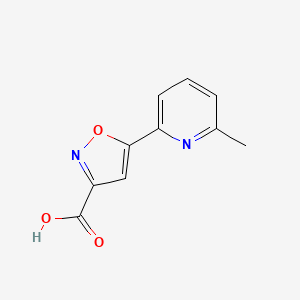
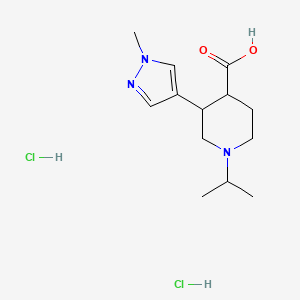
![4-({[4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B13581605.png)
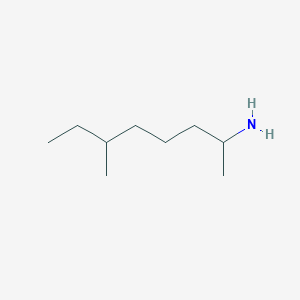

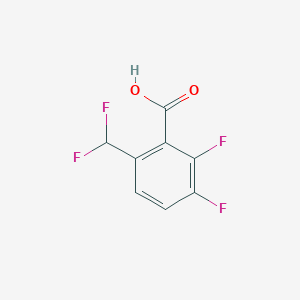
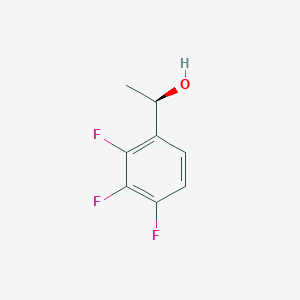
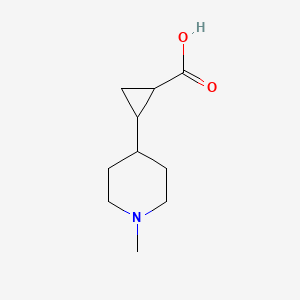
![tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13581636.png)
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylicacidhydrochloride](/img/structure/B13581637.png)
